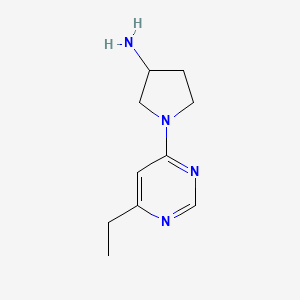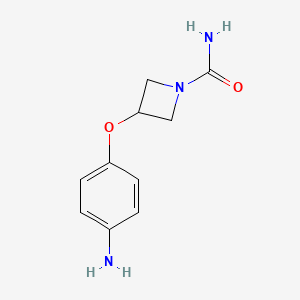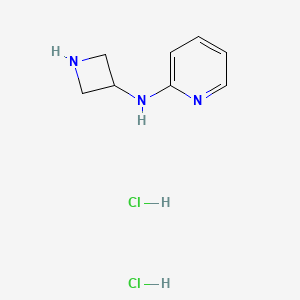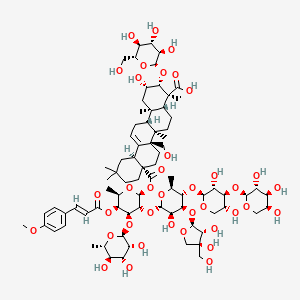
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidines, which includes “1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine”, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The InChI code for “1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine” is 1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Its molecular weight is 192.26 g/mol.Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidines, play a crucial role in biological molecules like heme and chlorophyll, showcasing their significance in vital biological processes. These derivatives are utilized in synthetic chemistry for preparing functional materials, solvents, and intermediates due to their aromatic character and the ease of functionalization. The synthesis involves condensation reactions of amines with carbonyl-containing compounds, highlighting their versatility in chemical synthesis (Anderson & Liu, 2000).
Synthesis and Antibacterial Activity
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in antibiotic preparation, exemplifying the application of pyrrolidine derivatives in developing treatments against veterinary pathogens. The synthesis showcases the potential of pyrrolidin-3-amine derivatives in medicinal chemistry and drug development (Fleck et al., 2003).
Hydrogen-Bond Donors and Acceptors
Research on bifunctional aromatic N-heterocycles, including pyrimidine derivatives, emphasizes their role in supramolecular chemistry through hydrogen-bonding interactions. These compounds are synthesized for potential applications in molecular recognition, highlighting the strategic importance of pyrimidine and pyrrolidine units in designing functional materials (Aakeröy et al., 2007).
MCH-R1 Antagonists
Derivatives of pyrrolidin-3-yl-amine, specifically in the context of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, demonstrate the compound's relevance in therapeutic applications for obesity and related metabolic disorders. This suggests the potential utility of 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine in drug discovery and development (Huang et al., 2005).
Transdermal Permeation Enhancers
Esters and amides of hexanoic acid substituted with tertiary amino groups, including pyrrolidinyl derivatives, have been investigated for their activity as transdermal permeation enhancers. This application is crucial for improving the delivery of therapeutic agents across the skin, underscoring the pharmaceutical relevance of pyrrolidin-3-amine derivatives (Farsa et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-5-10(13-7-12-9)14-4-3-8(11)6-14/h5,7-8H,2-4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVBBOVSNFVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)











